molecular formula C4H11O4P B048627 Diethylphosphate CAS No. 598-02-7

Diethylphosphate

Cat. No.: B048627
CAS No.: 598-02-7
M. Wt: 154.10 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-N
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Description

Diethylphosphate, also known as diethyl phosphoric acid, is an organophosphorus compound with the molecular formula C4H11O4P. It is a colorless liquid that is commonly used as a reagent in organic synthesis and as an intermediate in the production of various chemicals. This compound is known for its high reactivity, particularly due to the presence of the phosphorus-hydrogen bond, which makes it a versatile compound in chemical reactions .

Mechanism of Action

Target of Action

Diethylphosphate primarily targets two enzymes: Diacylglycerol acyltransferase/mycolyltransferase Ag85C found in Mycobacterium tuberculosis and Cholinesterase in humans . The former enzyme is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages . Cholinesterase, on the other hand, plays a crucial role in nerve function in humans .

Mode of Action

It’s known that organophosphorus compounds, like this compound, can inhibit acetylcholinesterase, an enzyme essential for nerve function . This inhibition can lead to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of muscles and glands.

Biochemical Pathways

For instance, they can interfere with the normal function of the nervous system by inhibiting acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, leading to an excess of this neurotransmitter, which can cause overstimulation of muscles and glands.

Pharmacokinetics

It’s known that organophosphorus pesticides, which can metabolize into this compound, are often detected in urine, indicating that they are metabolized and excreted by the body .

Result of Action

The primary result of this compound’s action is the potential disruption of normal nerve function due to the inhibition of acetylcholinesterase . This can lead to symptoms such as muscle weakness, twitching, and paralysis. In severe cases, it can cause respiratory failure and death.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its stability and action. Moreover, the pH and temperature of the environment can also influence its efficacy . It’s also worth noting that organophosphorus compounds, like this compound, are often used as pesticides, and their action can be influenced by factors such as the type of pest, the method of application, and environmental conditions .

Biochemical Analysis

Biochemical Properties

Diethylphosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can affect the immune and endocrine systems and the microbiota .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylphosphate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In this reaction, phosphorus trichloride reacts with ethanol to produce this compound, hydrogen chloride, and ethyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Diethylphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Phosphorous acid.

    Transesterification: Various phosphonate esters.

    P-Alkylation: Alkylated phosphonates.

Comparison with Similar Compounds

Diethylphosphate is often compared with other organophosphorus compounds, such as:

Uniqueness: this compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

diethyl hydrogen phosphate
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InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)
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InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(O)OCC
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Molecular Formula

C4H11O4P
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Related CAS

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt)
Record name Diethyl phosphate
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DSSTOX Substance ID

DTXSID1044699
Record name Diethyl hydrogen phosphate
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Molecular Weight

154.10 g/mol
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Physical Description

Colorless clear liquid; [MSDSonline], Solid
Record name Diethyl phosphate
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CAS No.

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4
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Record name Diethyl phosphate
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Record name Phosphoric acid, diethyl ester
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Record name DIETHYL PHOSPHATE
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Synthesis routes and methods

Procedure details

100 parts by weight of diethyl hydrogen phosphite and 50 parts by weight of phosphoric acid are mixed and reacted. The reaction is exothermic and the temperature of the reactants are keep below their boiling point for 30 minutes to 1 hour thereby producing a diethyl hydrogen-phosphoric acid compound.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethylphosphate
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Diethylphosphate
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Diethylphosphate
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Diethylphosphate
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Diethylphosphate

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